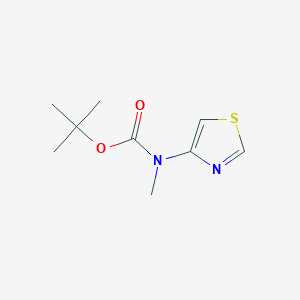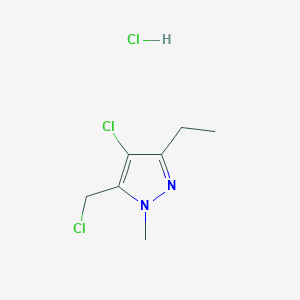![molecular formula C10H13ClN2O2 B2699486 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride CAS No. 1445951-25-6](/img/structure/B2699486.png)
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride, also known as THP-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. THP-3 is a bicyclic heteroaromatic compound that has been synthesized through various methods.
Scientific Research Applications
Chemistry and Synthesis
The compound is a part of a broader class of chemicals known as pyrido[1,2-a]azepines, which have been studied for their synthesis, structure, reactivity, and applications. These compounds are significant in the synthesis of natural and synthetic substances with physiological activity. They serve as frameworks for developing inhibitors used in treating hypertension, congestive heart failure, and other cardiovascular diseases. Moreover, derivatives of this chemical class have been identified to possess high light-dependent herbicidal activity. The reactions involving pyrido[1,2-a]azepines include electrophilic reactions, reduction and hydrogenation, and transformations of rings, highlighting the compound's versatility in synthetic chemistry (Fischer, 2011).
Pharmacological Applications
A series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, including derivatives of 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine, were synthesized and evaluated for their antimicrobial activity. These compounds showed significant antibacterial and antifungal activities, with certain derivatives displaying a broad activity spectrum against pathogens like Staphylococcus aureus and Escherichia coli. This research underlines the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).
Material Science
In material science, coordination polymers synthesized with pyridine-2,4,6-tricarboxylic acid and various metals, including lanthanide and transition metals, demonstrate the structural versatility and application potential of these compounds in designing novel materials. The different products formed under varying conditions exhibit a range of dimensionalities and structural features, which could be explored further for specific material applications (Das et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid hydrochloride is the chemokine CC receptor subtype 2 (CCR2) . This receptor has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .
Mode of Action
The compound this compound interacts with its target, the CCR2 receptor, as an antagonist . This means it binds to the receptor and blocks its activation, preventing the downstream effects of CCR2 activation .
Biochemical Pathways
The interaction of this compound with the CCR2 receptor affects the biochemical pathways associated with this receptor . The CCR2 receptor is involved in the recruitment of monocytes to sites of inflammation, and its antagonism can therefore have anti-inflammatory effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the CCR2 receptor, which can lead to reduced inflammation and other effects depending on the specific disease context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors could include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic variations .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-5-7-1-3-11-4-2-9(7)12-6-8;/h5-6,11H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULLLZTYFIBXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=C(C=N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate](/img/structure/B2699403.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699405.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)
![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)


![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)


